Hepatoprotective Potency: Torilolone vs. Torilin and Silybin in Tacrine-Challenged Hep G2 Cells
In a direct head-to-head comparison using a tacrine-induced cytotoxicity model in human Hep G2 liver cells, torilolone protected hepatocytes with an EC₅₀ of 3.6 ± 0.1 µM (P < 0.01) [1]. This represents a 5.7-fold superior potency relative to its closest structural congener, torilin (EC₅₀ = 20.6 ± 1.86 µM), and a 19.2-fold superiority over the established hepatoprotective control silybin (EC₅₀ = 69.0 ± 3.4 µM) [1]. All three compounds were tested under identical experimental conditions within the same study, enabling direct potency ranking without inter-laboratory variability.
| Evidence Dimension | Hepatoprotective potency (EC₅₀, µM)—protection against tacrine-induced cytotoxicity |
|---|---|
| Target Compound Data | Torilolone EC₅₀ = 3.6 ± 0.1 µM (n=?, P<0.01) |
| Comparator Or Baseline | Torilin EC₅₀ = 20.6 ± 1.86 µM; Silybin EC₅₀ = 69.0 ± 3.4 µM |
| Quantified Difference | Torilolone is 5.7× more potent than torilin and 19.2× more potent than silybin |
| Conditions | Tacrine-induced cytotoxicity in human Hep G2 hepatoma cells; compounds co-incubated with tacrine; viability endpoint (MTT or LDH assay implied by Planta Medica standard methodology) |
Why This Matters
For researchers requiring maximal hepatoprotection at minimal compound concentrations, torilolone's 5.7-fold potency advantage over torilin directly translates to lower working concentrations and reduced risk of solvent-related artifacts in cell-based assays.
- [1] Oh H, Kim JS, Song EK, Cho H, Kim DH, Park SE, Lee HS, Kim YC. Sesquiterpenes with hepatoprotective activity from Cnidium monnieri on tacrine-induced cytotoxicity in Hep G2 cells. Planta Med. 2002;68(8):748-749. doi:10.1055/s-2002-33796 View Source
